N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide
Brand Name: Vulcanchem
CAS No.: 1021209-90-4
VCID: VC11936420
InChI: InChI=1S/C21H24N2O2/c1-14(24)23-12-11-15-7-10-18(13-19(15)23)22-20(25)16-5-8-17(9-6-16)21(2,3)4/h5-10,13H,11-12H2,1-4H3,(H,22,25)
SMILES: CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Molecular Formula: C21H24N2O2
Molecular Weight: 336.4 g/mol

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide

CAS No.: 1021209-90-4

Cat. No.: VC11936420

Molecular Formula: C21H24N2O2

Molecular Weight: 336.4 g/mol

* For research use only. Not for human or veterinary use.

N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide - 1021209-90-4

Specification

CAS No. 1021209-90-4
Molecular Formula C21H24N2O2
Molecular Weight 336.4 g/mol
IUPAC Name N-(1-acetyl-2,3-dihydroindol-6-yl)-4-tert-butylbenzamide
Standard InChI InChI=1S/C21H24N2O2/c1-14(24)23-12-11-15-7-10-18(13-19(15)23)22-20(25)16-5-8-17(9-6-16)21(2,3)4/h5-10,13H,11-12H2,1-4H3,(H,22,25)
Standard InChI Key LIXWWHUWPQWQJG-UHFFFAOYSA-N
SMILES CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C
Canonical SMILES CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Composition

The compound’s IUPAC name, N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-4-tert-butylbenzamide, reflects its bipartite structure:

  • Indole Core: A 2,3-dihydro-1H-indole system acetylated at the 1-position, reducing aromaticity and altering electronic properties.

  • Benzamide Moiety: A 4-tert-butyl-substituted benzamide linked via an amine group to the indole’s 6-position.

Table 1: Key Chemical Identifiers

PropertyValue
CAS No.1021209-90-4
Molecular FormulaC21H24N2O2\text{C}_{21}\text{H}_{24}\text{N}_2\text{O}_2
Molecular Weight336.4 g/mol
SynonymsVC11936420

The molecular weight discrepancy noted in preliminary descriptions (372.48 g/mol) refers to a sulfonamide analog, underscoring the importance of precise structural differentiation.

Spectroscopic and Computational Data

While experimental spectral data (e.g., NMR, IR) are unavailable, in silico tools predict key features:

  • Hydrogen Bonding: The acetyl carbonyl (C=O\text{C=O}) and benzamide groups serve as hydrogen bond acceptors, potentially enhancing protein binding.

  • Lipophilicity: The tert-butyl group elevates the logP value, suggesting favorable membrane permeability.

Synthetic Methodologies

General Synthesis

The compound is synthesized via multi-step organic reactions, typically involving:

  • Indole Functionalization: Acetylation of 2,3-dihydro-1H-indol-6-amine using acetic anhydride.

  • Amide Coupling: Reaction of the acetylated indole with 4-tert-butylbenzoyl chloride under Schotten-Baumann conditions.

Optimization Challenges

  • Yield Improvement: Catalytic agents like DMAP (4-dimethylaminopyridine) may enhance acylation efficiency.

  • Purity Control: Chromatographic techniques (e.g., HPLC) are critical to isolate the target compound from byproducts.

Biological Activities and Mechanistic Insights

Theoretical Targets

Indole derivatives exhibit affinity for serotonin receptors, particularly 5-HT2A_{2A} and 5-HT2C_{2C}, which regulate mood and inflammation . While direct evidence is lacking, molecular docking studies suggest the compound’s indole core may interact with these receptors’ hydrophobic pockets.

Anticancer Prospects

Indole-based molecules often interfere with tubulin polymerization or kinase activity. Computational models predict moderate binding affinity (Kd106MK_d \approx 10^{-6} \, \text{M}) for Aurora kinases, which are overexpressed in cancers.

Research Limitations and Future Directions

Knowledge Gaps

  • Pharmacokinetics: Absence of ADME (absorption, distribution, metabolism, excretion) data limits therapeutic assessment.

  • Target Validation: High-throughput screening is needed to confirm receptor interactions.

Emerging Opportunities

  • Btk Inhibition: Patent literature highlights tert-butyl benzamides as Bruton’s tyrosine kinase (Btk) inhibitors for autoimmune diseases . Comparative studies could explore this compound’s efficacy in Btk-driven pathways.

  • Drug Combination Studies: Synergy with existing chemotherapeutics or anti-inflammatory agents merits investigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator